molecular formula C13H14F3N5O2 B2747731 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034339-32-5

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2747731
CAS No.: 2034339-32-5
M. Wt: 329.283
InChI Key: WSCAFTGQBCSUHL-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research, built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors, such as those targeting kinase and phosphoinositide 3-kinase (PI3K) activities . This scaffold is noted for its versatility in drug design, with applications explored in areas including cancer chemotherapy and the treatment of infectious diseases . Furthermore, the TP scaffold possesses metal-chelating properties, binding through its nitrogen atoms (N1, N3, and N4) to form complexes with various metals, a feature that has been exploited in the development of anti-parasitic and anti-cancer agents . The specific substitution pattern of this compound, featuring a 5,7-dimethyl modification on the TP ring and a 3-(2,2,2-trifluoroethoxy)azetidine carboxamide group, is designed to modulate the molecule's physicochemical properties, binding affinity, and selectivity for its intended biological target. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in their specific experimental systems.

Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O2/c1-7-3-8(2)21-12(17-7)18-10(19-21)11(22)20-4-9(5-20)23-6-13(14,15)16/h3,9H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCAFTGQBCSUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)OCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic derivative of triazolo-pyrimidines that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a triazolo-pyrimidine moiety and a trifluoroethoxy azetidine. The molecular formula is C13H14F3N5OC_{13}H_{14}F_{3}N_{5}O with a molecular weight of approximately 325.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antifungal Activity : Preliminary studies indicate significant antifungal properties against various strains including Rhizoctonia solani .
  • Herbicidal Activity : The compound demonstrates herbicidal effects, making it a candidate for agricultural applications .
  • Calcium Channel Blocker Activity : Similar derivatives have been noted for their ability to act as calcium channel blockers in neuroblastoma cells .

Antifungal and Herbicidal Studies

A study conducted by Yang et al. synthesized several derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and assessed their biological activity. The results indicated that these compounds displayed varying degrees of herbicidal and fungicidal activities. In particular:

  • Fungicidal Activity : The compounds exhibited excellent activity against Rhizoctonia solani, suggesting potential use as fungicides in agriculture .
  • Herbicidal Efficacy : The synthesized compounds showed promising herbicidal properties which could be beneficial in crop protection .

Calcium Channel Blocking Activity

Research has also highlighted the potential of triazolo-pyrimidine derivatives as calcium channel blockers. A study investigated the effects of these compounds on inward calcium currents in hybrid cells. The findings suggested that these compounds could modulate calcium influx, indicating potential therapeutic applications in cardiovascular diseases .

Data Summary Table

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntifungalRhizoctonia solaniExcellent fungicidal activity
HerbicidalVarious weedsSignificant herbicidal activity
Calcium Channel BlockerNeuroblastoma x Rat GliomaModulation of calcium influx

Case Studies

  • Fungicide Development : In a study focused on agricultural applications, various derivatives were tested for their ability to inhibit fungal growth. Results indicated that certain modifications to the triazolo-pyrimidine structure enhanced antifungal potency significantly.
  • Cardiovascular Applications : Another investigation into the calcium channel blocking properties revealed that specific analogs could reduce calcium currents effectively in cardiac cells, suggesting a pathway for developing new cardiovascular drugs.

Comparison with Similar Compounds

Structural Analogues of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Reported Activity Reference
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-Dimethyl; methanone-linked 3-(2,2,2-trifluoroethoxy)azetidine Not specified (structural analog data extrapolated) -
2-(2,2-Difluoroethoxy)-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8c) [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-Dimethoxy; sulfonamide-linked 2,2-difluoroethoxybenzene Herbicidal
2-(2,2-Difluoroethoxy)-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8d) [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-Dimethyl; sulfonamide-linked 2,2-difluoroethoxybenzene Herbicidal
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-Dimethyl; ethanone-linked phenyl Not specified (structural data only)
5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-Dimethyl; propylsulfanyl substituent at position 2 Not specified (commercial availability)
Key Observations:

Substituent Effects on Activity: Methyl vs. Methoxy Groups: Compounds 8c (5,7-dimethoxy) and 8d (5,7-dimethyl) both show herbicidal activity, suggesting that electron-donating groups at these positions are favorable. Linker and Functional Groups: The target compound’s methanone-azetidine linker differs from sulfonamide-linked analogs (8c, 8d). Sulfonamides are known for hydrogen-bonding capabilities, while the azetidine ring introduces conformational rigidity and basicity, which may influence target selectivity .

Trifluoroethoxy vs. Other Substituents :

  • The 3-(2,2,2-trifluoroethoxy) group in the target compound introduces strong electronegativity and metabolic stability, contrasting with the 2,2-difluoroethoxy or propylsulfanyl groups in analogs. This could reduce oxidative degradation in vivo .

Comparison with [1,2,4]Triazolo[1,5-a][1,3,5]triazine Derivatives

While structurally distinct, triazolo-triazine derivatives (e.g., compounds 23–25, 30, 33, 36) share fused heterocyclic cores and are explored as pharmacological tools . Key differences include:

  • Substituent Flexibility : Triazolo-triazines often feature benzyl or furan substituents, whereas the target compound’s azetidine moiety offers a compact, polar group.
  • Applications : Triazolo-triazines are prioritized for kinase inhibition or anticancer activity, whereas triazolopyrimidines are more commonly herbicidal .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can yield/purity be improved?

  • Methodology :

  • Begin with condensation of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid with 3-(2,2,2-trifluoroethoxy)azetidine using coupling reagents (e.g., HATU or DCC) in anhydrous DMF at 0–25°C.
  • Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of acid to amine). Monitor via TLC (ethyl acetate/light petroleum, 3:7) .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6). Key signals include trifluoroethoxy protons (δ 4.5–5.0 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass error .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence-based assays .
  • ADMET profiling : Use Caco-2 permeability and microsomal stability assays to prioritize lead candidates .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for triazolopyrimidine derivatives?

  • Methodology :

  • Comparative SAR table :
Substituent PositionFunctional GroupObserved ActivityKey Reference
Pyrimidine C-5,7MethylEnhanced enzyme inhibition (CDK2)
Azetidine C-3TrifluoroethoxyImproved metabolic stability
Triazole C-2Methanone linkerTunable solubility/logP
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (PDB: 3LD6) .

Q. How can enantiomeric separation be achieved for chiral intermediates in the synthesis?

  • Methodology :

  • Employ chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) for azetidine intermediates .
  • Optimize resolution using supercritical fluid chromatography (SFC) with CO2/ethanol modifiers .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via UPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .

Q. How to identify off-target interactions and potential toxicity mechanisms?

  • Methodology :

  • Proteome-wide profiling : Use thermal shift assays (TSA) to detect protein binding .
  • Transcriptomics : Treat primary hepatocytes and analyze RNA-seq data for dysregulated pathways (e.g., CYP450) .

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